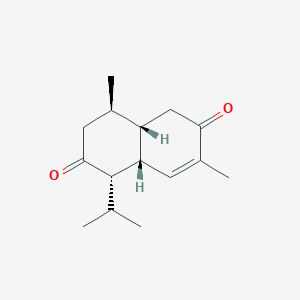

9-Oxoageraphorone

Vue d'ensemble

Description

9-Oxoageraphorone is a cadinene sesquiterpene isolated from the leaves of Eupatorium adenophorum, showing potential as a phytotherapeutic agent due to its antimicrobial activity against soil-borne pathogens and fungi (Liu et al., 2016). This compound has been a subject of interest in various scientific studies due to its wide range of biological activities.

Synthesis Analysis

The synthesis of this compound and its derivatives involves complex chemical processes. For instance, a gold-catalyzed stereoselective synthesis has been reported, indicating the feasibility of synthesizing highly strained anti-Bredt oxacycles, showcasing the compound's synthetic accessibility and the potential for structural modifications (Teng et al., 2010).

Molecular Structure Analysis

The molecular structure of this compound exhibits unique features that contribute to its biological activities. While direct studies on its molecular structure are limited, research on similar compounds emphasizes the importance of structural analysis in understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

This compound has demonstrated significant antimicrobial activity, particularly against pathogenic fungi and bacteria. Its ability to induce fungal cell wall shrinkage and inhibit spore germination suggests potent fungicidal properties (Liu et al., 2016). These properties are attributed to the compound's chemical structure and reactivity, offering insights into its mode of action against microbial pathogens.

Applications De Recherche Scientifique

Activité antimicrobienne

La 9-oxoageraphorone a été évaluée pour son activité antimicrobienne contre les agents pathogènes du sol {svg_1}. Elle présente une activité bactéricide modérée contre les souches de Ralstonia solanacearum {svg_2}.

Activité antifongique

Ce composé présente une forte toxicité contre plusieurs champignons pathogènes, notamment Fusarium oxysporum, Bipolaris sorokiniana, Fusarium proliferatum et Alternaria tenuissima {svg_3}. Les concentrations létales médianes varient de 0,476 à 0,357 mg ml −1 après 4 jours d'incubation sur milieu gélosé de pomme de terre-dextrose {svg_4}.

Effet sur la morphogenèse fongique

La this compound affecte la croissance et la morphogenèse des champignons au niveau de la microscopie électronique à balayage {svg_5}. Les changements observés comprennent le rétrécissement de la paroi cellulaire fongique, la perte de conidies, la formation de branches courtes chez F. oxysporum et F. proliferatum, l'effondrement, la rupture des parois cellulaires et l'augmentation du diamètre des hyphes chez A. tenuissima {svg_6}.

Inhibition de la germination des spores

Le composé est efficace pour inhiber la germination des spores des espèces de Fusarium {svg_7}. Cela suggère que la this compound pourrait être un candidat potentiel en tant qu'agent phytothérapeutique pour les maladies fongiques du sol {svg_8}.

Évaluation de l'immunotoxicité

Les sesquiterpènes cadinènes comme la this compound ont été évalués pour leur immunotoxicité {svg_9}. Cependant, les effets spécifiques de la this compound sur le système immunitaire ne sont pas détaillés dans la littérature disponible.

Utilisations potentielles dans divers domaines

La this compound a des utilisations potentielles dans divers domaines tels que les étalons de référence, la recherche pharmacologique, la recherche alimentaire et cosmétique, les composés précurseurs synthétiques, et les intermédiaires pharmaceutiques actifs (API) et les produits chimiques fins {svg_10}.

Safety and Hazards

The safety data sheet for 9-Oxoageraphorone suggests that it should be handled with care to avoid contact with skin and eyes, and to avoid breathing in dust, gas, or vapors . It is recommended to use personal protective equipment, ensure adequate ventilation, and keep away from sources of ignition .

Mécanisme D'action

Target of Action

9-Oxoageraphorone, a cadinene sesquiterpene , has been found to exhibit antimicrobial activity against various strains of bacteria and fungi . The primary targets of this compound are pathogenic fungi such as Fusarium oxysporum, Bipolaris sorokiniana, Fusarium proliferatum, and Alternaria tenuissima . These fungi are responsible for various plant diseases, and their inhibition can help in the management of these diseases .

Mode of Action

The mode of action of this compound involves interaction with the cell walls of the target fungi . The compound causes significant changes in the morphology of the fungi, leading to cell wall shrinkage, loss of conidia, formation of short branches, collapse, broken cell walls, and increased hyphae diameter . These changes disrupt the normal functioning of the fungi, thereby inhibiting their growth .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to influence the Ras signaling, Phospholipase D signaling, and MAPK signaling pathways by regulating EGFR, PDGFRB, KIT, and other targets . These pathways play crucial roles in cell proliferation, differentiation, and survival .

Pharmacokinetics

It’s known that most terpenes, including this compound, can easily enter the human body by oral absorption, penetration through the skin, or inhalation . This leads to measurable blood concentrations . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The result of the action of this compound is the inhibition of the growth of the target fungi . This is achieved through the disruption of the normal functioning of the fungi, leading to their death . Additionally, this compound has been found to induce liver inflammatory damage by activating the EGFR expression and Ras/Raf/MEK/ERK signaling pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s antimicrobial activity was evaluated against soil-borne pathogens , suggesting that the soil environment could influence its efficacy.

Propriétés

IUPAC Name |

(1S,4R,4aS,8aR)-4,7-dimethyl-1-propan-2-yl-1,3,4,4a,5,8a-hexahydronaphthalene-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-8(2)15-12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,8-9,11-12,15H,6-7H2,1-4H3/t9-,11+,12+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTPLKRCZNTUMR-ZFVXVEAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(C2C1CC(=O)C(=C2)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)[C@H]([C@@H]2[C@H]1CC(=O)C(=C2)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501019936 | |

| Record name | 9-Oxoageraphorone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105181-06-4 | |

| Record name | 9-Oxoageraphorone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501019936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Has 9-Oxoageraphorone demonstrated any toxicity?

A2: While this compound itself hasn't been extensively studied for toxicity, research on cadinene sesquiterpenes from Eupatorium adenophora, including a closely related compound 2-deoxo-2-(acetyloxy)-9-oxoageraphorone, revealed potential toxicity in mice. [] This highlights the need for further investigation into the safety profile of this compound.

Q2: What are the structural characteristics of this compound?

A3: Although the provided research papers don't explicitly state the molecular formula and weight of this compound, they mention the use of extensive NMR (Nuclear Magnetic Resonance) spectroscopy for structural elucidation. [] Detailed spectroscopic data, including 1D and 2D NMR, were crucial in determining its structure as a cadinene derivative.

Q3: What analytical techniques have been used to characterize and quantify this compound?

A5: While not explicitly stated for this compound, the research indicates the utilization of various chromatographic techniques, including column chromatography, for the isolation and purification of compounds from Ageratina adenophora. [] Additionally, the use of spectroscopic methods like NMR is highlighted for structural characterization. [] These techniques are likely employed for the analysis and quantification of this compound as well.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1148652.png)

![sodium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] hydrogen phosphate](/img/structure/B1148655.png)